molecular formula C13H26N2O2 B262239 N-(6-methylheptan-2-yl)morpholine-4-carboxamide

N-(6-methylheptan-2-yl)morpholine-4-carboxamide

Cat. No.: B262239
M. Wt: 242.36 g/mol
InChI Key: ALLWUWDKQBTPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-methylheptan-2-yl)morpholine-4-carboxamide is a chemical compound with a unique structure that includes a morpholine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methylheptan-2-yl)morpholine-4-carboxamide typically involves the reaction of 1,5-dimethylhexylamine with 4-morpholinecarboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(6-methylheptan-2-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of N-(1,5-dimethylhexyl)-4-morpholinecarboxylic acid.

    Reduction: Formation of this compound alcohol.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-(6-methylheptan-2-yl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-methylheptan-2-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The morpholine ring and carboxamide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1,5-dimethylhexyl)thiourea: Similar structure but contains a thiourea group instead of a carboxamide group.

    1-(1,5-Dimethylhexyl)-4-(4-methylpentyl)cyclohexane: Similar alkyl chain but different ring structure.

Uniqueness

N-(6-methylheptan-2-yl)morpholine-4-carboxamide is unique due to the presence of both a morpholine ring and a carboxamide group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)morpholine-4-carboxamide

InChI

InChI=1S/C13H26N2O2/c1-11(2)5-4-6-12(3)14-13(16)15-7-9-17-10-8-15/h11-12H,4-10H2,1-3H3,(H,14,16)

InChI Key

ALLWUWDKQBTPQE-UHFFFAOYSA-N

SMILES

CC(C)CCCC(C)NC(=O)N1CCOCC1

Canonical SMILES

CC(C)CCCC(C)NC(=O)N1CCOCC1

Origin of Product

United States

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